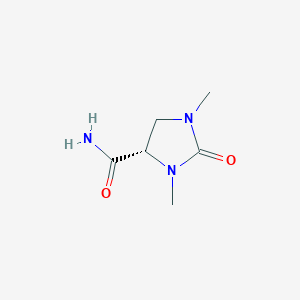
Maleic acid piperidide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maleic acid piperidide is a compound derived from maleic acid and piperidine. Maleic acid is a dicarboxylic acid with the formula C₄H₄O₄, known for its applications in various industrial processes. Piperidine is a six-membered heterocyclic amine with the formula C₅H₁₁N, commonly used in the synthesis of pharmaceuticals and other organic compounds. The combination of these two molecules results in this compound, which has unique properties and applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of maleic acid piperidide typically involves the reaction of maleic acid with piperidine. One common method is to dissolve maleic acid in a suitable solvent, such as ethanol or methanol, and then add piperidine to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or evaporation of the solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to mix maleic acid and piperidine under controlled conditions, allowing for the continuous production of the compound. This method can improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Maleic acid piperidide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form maleic anhydride or other oxidation products.
Reduction: Reduction reactions can convert this compound to succinic acid derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Maleic anhydride, carbon dioxide (CO₂), and water (H₂O).
Reduction: Succinic acid derivatives.
Substitution: A wide range of substituted this compound derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Maleic acid piperidide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of maleic acid piperidide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor-binding domains.
Comparaison Avec Des Composés Similaires
Maleic acid piperidide can be compared with other similar compounds, such as:
Maleic anhydride: A related compound with similar reactivity but different applications.
Succinic acid: A reduction product of maleic acid with distinct chemical properties.
Piperidine derivatives: A broad class of compounds with diverse biological and chemical activities.
Uniqueness
This compound is unique due to its combination of maleic acid and piperidine moieties, which confer specific reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H13NO3 |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
(Z)-4-oxo-4-piperidin-1-ylbut-2-enoic acid |
InChI |
InChI=1S/C9H13NO3/c11-8(4-5-9(12)13)10-6-2-1-3-7-10/h4-5H,1-3,6-7H2,(H,12,13)/b5-4- |
Clé InChI |
LNEPTWPSDGUMLS-PLNGDYQASA-N |
SMILES isomérique |
C1CCN(CC1)C(=O)/C=C\C(=O)O |
SMILES canonique |
C1CCN(CC1)C(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



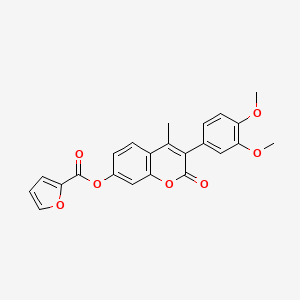
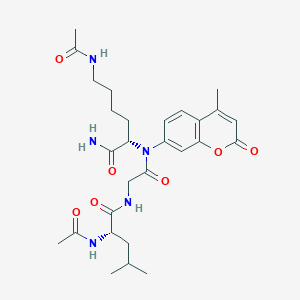
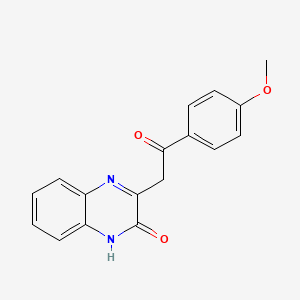
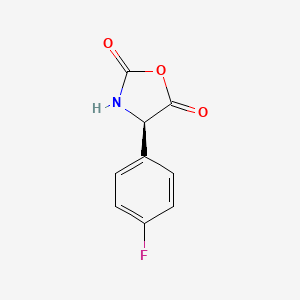
![2-Hydroxy-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14881073.png)
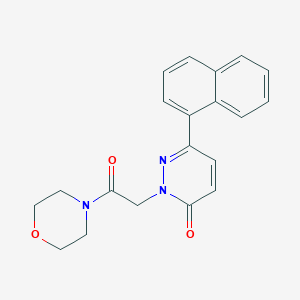
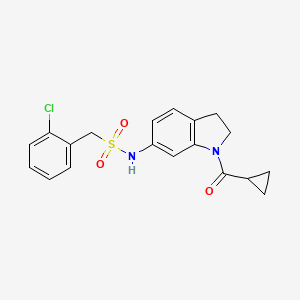
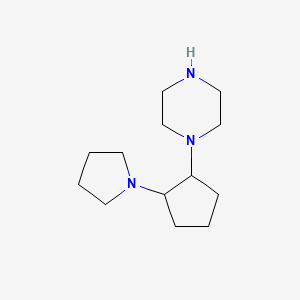
![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14881095.png)

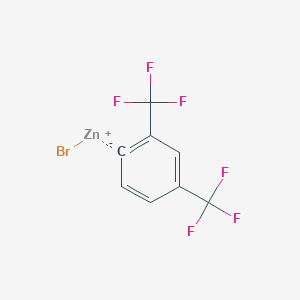
![N-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}aspartic acid](/img/structure/B14881116.png)
